molecular formula C14H19ClF3N3OS B2693535 4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2059938-14-4

4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B2693535
CAS RN: 2059938-14-4
M. Wt: 369.83
InChI Key: GGTDENNRWCRZMV-UHFFFAOYSA-N
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Description

The compound “4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride” is a chemical with the CAS Number: 2059938-14-4 . It has a molecular weight of 369.84 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18F3N3OS.ClH/c1-9-6-11 (10 (2)20 (9)8-14 (15,16)17)12-7-22-13 (19-12)18-4-5-21-3;/h6-7H,4-5,8H2,1-3H3, (H,18,19);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Generation of Structurally Diverse Libraries

The synthesis of structurally diverse compound libraries is a fundamental aspect of medicinal chemistry and drug discovery. For example, a study by Roman (2013) outlines the generation of a structurally diverse library through alkylation and ring closure reactions, starting from ketonic Mannich base derived from 2-acetylthiophene. This research illustrates the versatility of pyrrole and thiazole derivatives in creating diverse chemical entities potentially applicable in discovering new bioactive compounds (Roman, 2013).

Antifungal Activity

Another research avenue is the investigation of antifungal activities of chemical compounds. Jafar et al. (2017) synthesized derivatives of 4-methoxy-N,N-dimethylpyrimidin containing heterocyclic compounds and evaluated their antifungal effects against Aspergillus terreus and Aspergillus niger, demonstrating the potential of such compounds as antifungal agents (Jafar et al., 2017).

Protection and Functional Modification

Protecting group strategies are crucial in synthetic chemistry for the selective modification of molecules. Bruekelman et al. (1984) described the protection of primary amines by incorporating them into an N-substituted 2,5-dimethylpyrrole system, demonstrating a methodology for protecting sensitive functional groups during complex synthetic procedures (Bruekelman et al., 1984).

Modification of Hydrogels for Medical Applications

Hydrogels modified with amine compounds offer promising applications in the medical field. Aly and El-Mohdy (2015) reported the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, resulting in polymers with increased swelling and thermal stability, indicating their utility in biomedical applications (Aly & El-Mohdy, 2015).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as purines and thiapurines containing trifluoromethyl groups, is of interest due to their potential pharmacological activities. Iaroshenko et al. (2007) presented methods for generating such compounds, highlighting the importance of fluorine in the development of therapeutically relevant molecules (Iaroshenko et al., 2007).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3OS.ClH/c1-9-6-11(10(2)20(9)8-14(15,16)17)12-7-22-13(19-12)18-4-5-21-3;/h6-7H,4-5,8H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTDENNRWCRZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(F)(F)F)C)C2=CSC(=N2)NCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride

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